

Application Notes & Protocols: Z-PEG4-Acid for Targeted Drug Delivery Systems

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Compound of Interest

Compound Name: *Benzyl carbonyl-PEG4-Acid*

Cat. No.: *B13729355*

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Audience: Researchers, scientists, and drug development professionals.

Introduction to Z-PEG4-Acid Linkers

Z-PEG4-Acid is a heterobifunctional linker molecule integral to the design of advanced drug delivery systems. These linkers consist of three key components:

- "Z" Functional Group: A reactive moiety that allows for specific conjugation to targeting ligands, drugs, or nanoparticles. Common examples of "Z" include Azide (for Click Chemistry), Boc-protected amines, thiols, or other reactive handles.[1][2][3]
- PEG4 Spacer: A tetraethylene glycol spacer that is hydrophilic. This polyethylene glycol (PEG) chain enhances the aqueous solubility of the conjugate, reduces immunogenicity, improves stability, and minimizes non-specific binding.[2][4][5]
- Carboxylic Acid (-COOH): A terminal group that can be activated to form a stable amide bond with primary amines, such as those found on the surface of proteins (e.g., lysine residues on antibodies) or amine-functionalized nanoparticles.[2][6]

The unique bifunctional nature of Z-PEG4-Acid allows for the precise and covalent linkage of different components, making it a versatile tool in creating sophisticated bioconjugates like antibody-drug conjugates (ADCs), targeted nanoparticles, and Proteolysis Targeting Chimeras (PROTACs).[2][7]

Key Applications in Targeted Drug Delivery

Antibody-Drug Conjugates (ADCs)

ADCs are a powerful class of therapeutics that combine the specificity of a monoclonal antibody with the cytotoxic potency of a small-molecule drug.[\[4\]](#) Z-PEG4-Acid linkers play a crucial role in connecting the antibody to the cytotoxic payload. The hydrophilic PEG4 spacer can improve the solubility and pharmacokinetic profile of the ADC.[\[8\]](#)[\[9\]](#) The linker's stability is critical to ensure the ADC remains intact in circulation and only releases the payload once inside the target cancer cell.[\[4\]](#)

Surface Functionalization of Nanoparticles

Nanoparticles, such as liposomes and polymeric nanoparticles, are widely used as drug carriers.[\[10\]](#)[\[11\]](#) Modifying their surface with Z-PEG4-Acid enhances their performance:

- "Stealth" Properties: The PEG spacer helps nanoparticles evade the mononuclear phagocyte system, prolonging their circulation time in the bloodstream.[\[12\]](#)[\[13\]](#)
- Targeting: The "Z" group can be used to attach targeting ligands (e.g., antibodies, peptides, folate) to the nanoparticle surface, enabling active targeting of specific cells or tissues.[\[11\]](#)[\[14\]](#)
- Biocompatibility: PEGylation generally improves the biocompatibility of nanoparticles.[\[5\]](#)[\[12\]](#)

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are novel therapeutic modalities designed to degrade specific target proteins within a cell. They consist of two ligands connected by a linker: one binds to the target protein, and the other recruits an E3 ubiquitin ligase.[\[2\]](#)[\[7\]](#) Z-PEG4-Acid can serve as the flexible linker connecting these two ligands. The length and composition of the PEG linker are critical for optimizing the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient protein degradation.[\[2\]](#)

Quantitative Data Summary

The following tables present typical characterization data for drug delivery systems formulated using PEG4-acid linkers.

Table 1: Physicochemical Properties of Functionalized Nanoparticles

Formulation	Linker Concentration (μM)	Mean Hydrodynamic Diameter (nm) \pm SD	Zeta Potential (mV) \pm SD	Drug Loading Efficiency (%) \pm SD
Unmodified Nanoparticles	0	105.2 \pm 3.1	-25.4 \pm 1.5	85.1 \pm 4.2
PEGylated Nanoparticles	50	115.8 \pm 2.8	-10.1 \pm 1.2	83.5 \pm 3.9

| Targeted Nanoparticles | 50 | 122.4 \pm 3.5 | -8.5 \pm 1.8 | 82.9 \pm 4.5 |

Table 2: In Vitro Drug Release Profile

Formulation	Cumulative Release at pH 7.4 (24h)	Cumulative Release at pH 5.0 (24h)
Free Drug	98.7%	99.1%
Non-Targeted Nanoparticles	25.3%	65.8%

| Targeted Nanoparticles | 24.8% | 68.2% |

Experimental Protocols

Protocol 1: Activation of Carboxylic Acid and Conjugation to an Antibody (General)

This protocol describes the general steps for conjugating the carboxylic acid end of a Z-PEG4-Acid linker to primary amines on an antibody using EDC/NHS chemistry.

Materials:

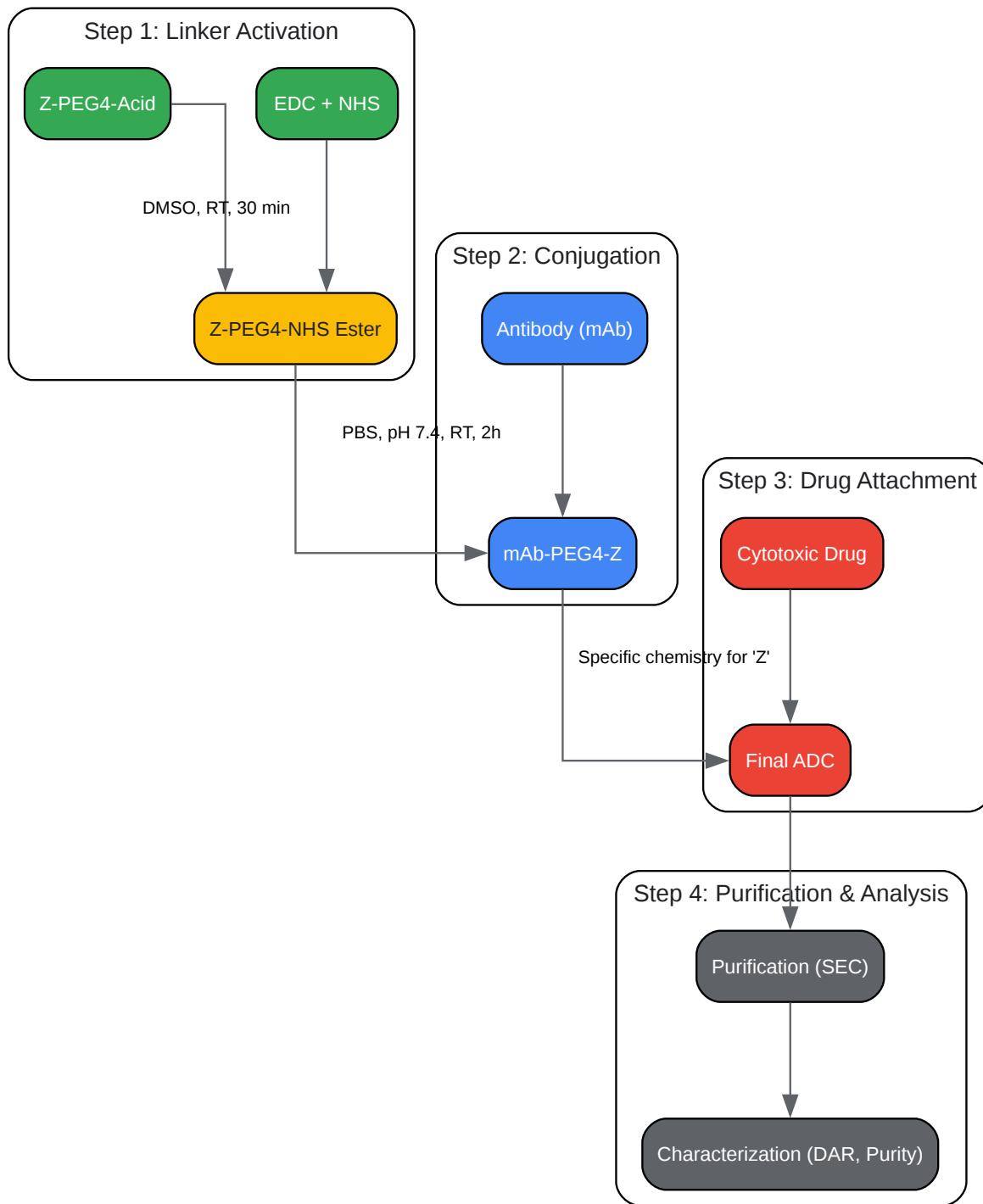
- Antibody in a suitable buffer (e.g., PBS, pH 7.4)

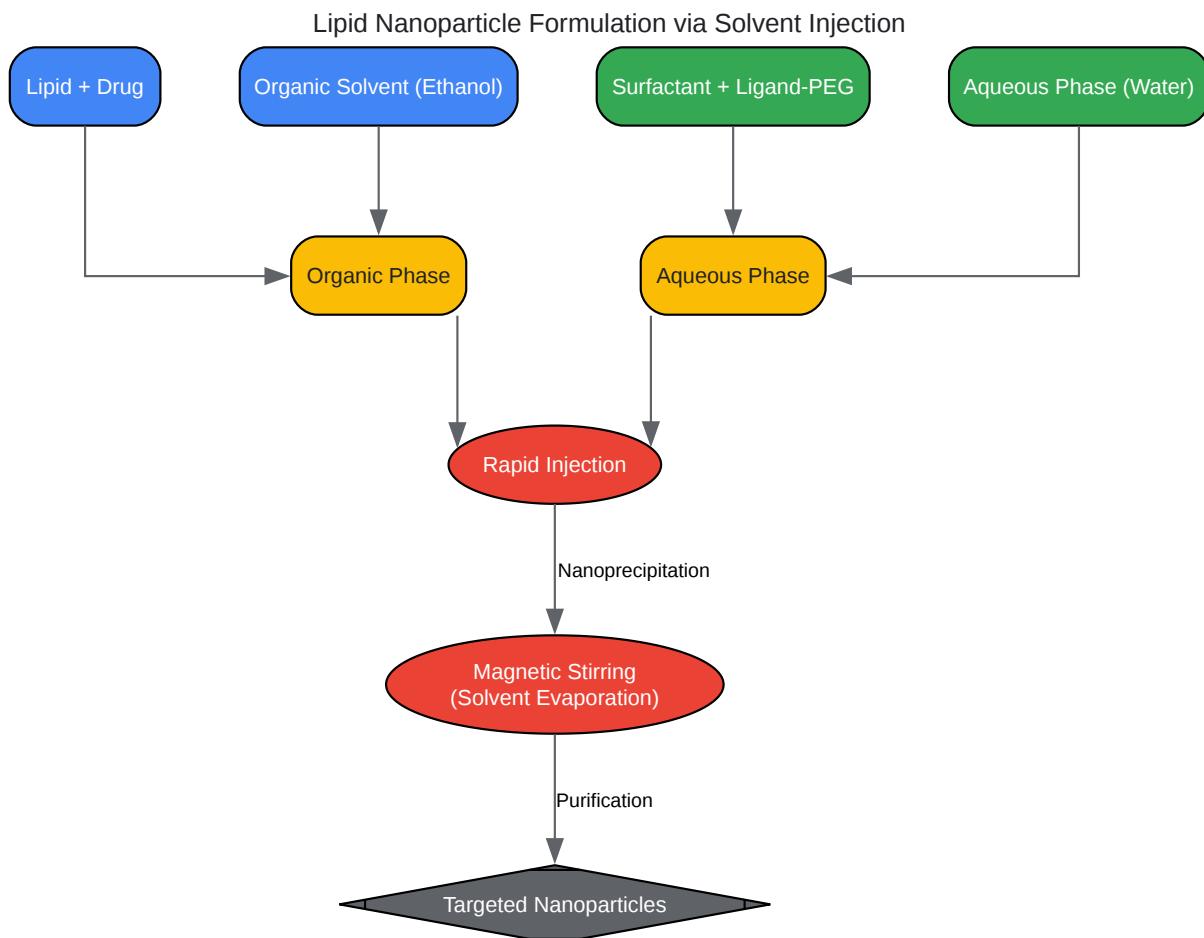
- Z-PEG4-Acid linker
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-hydroxysuccinimide (NHS)
- Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
- Quenching reagent (e.g., Tris-HCl)
- Purification system (e.g., Size Exclusion Chromatography (SEC) or dialysis)

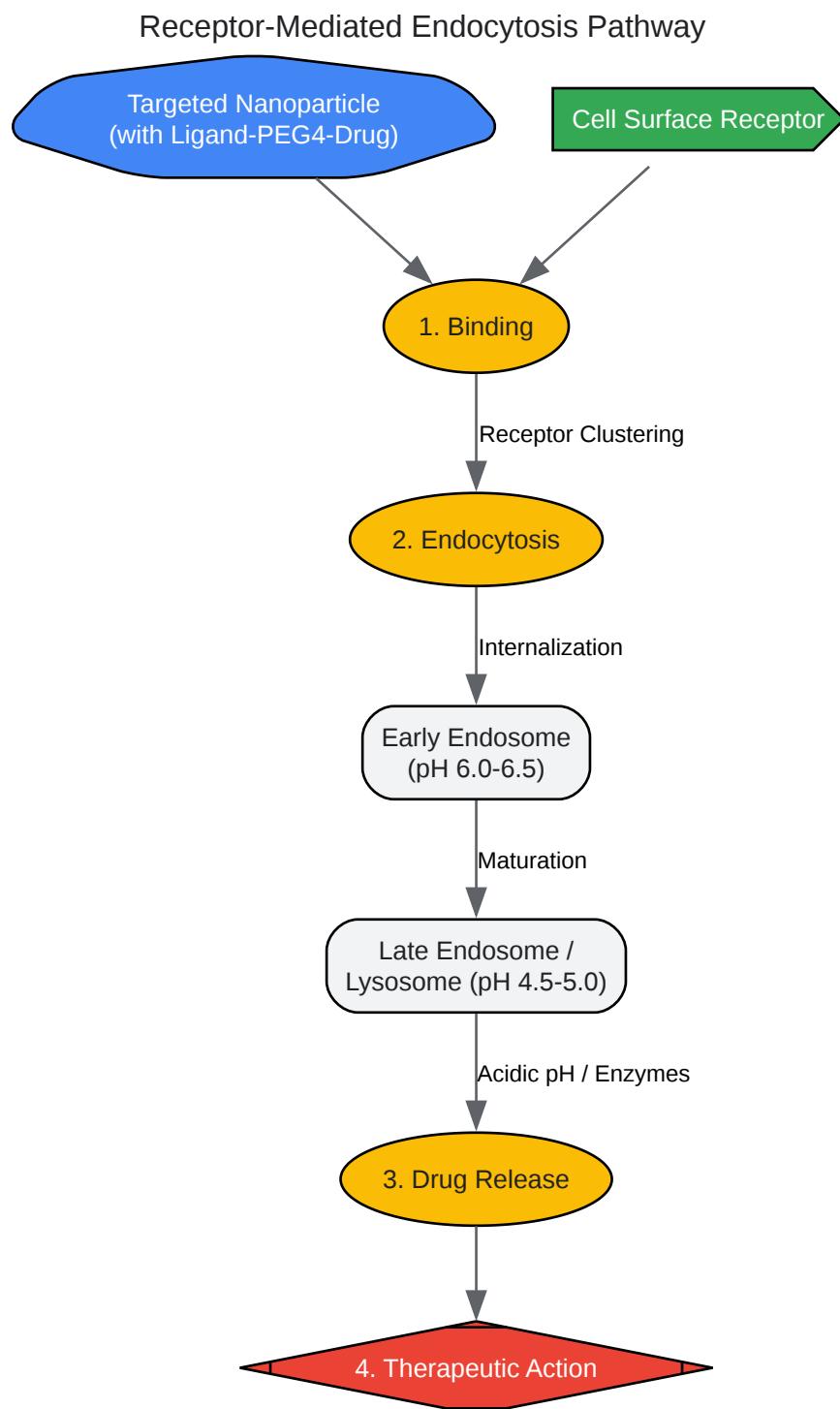
Procedure:

- Activation of Z-PEG4-Acid: a. Dissolve the Z-PEG4-Acid linker, EDC, and NHS in anhydrous DMSO or DMF. A common starting molar ratio is 1:1.5:1.2 (linker:EDC:NHS).[\[2\]](#) b. Allow the reaction to proceed at room temperature for 15-30 minutes to form the NHS-activated ester.[\[2\]](#)
- Conjugation to Antibody: a. Add the activated Z-PEG4-NHS ester solution to the antibody solution. The molar ratio of linker to antibody should be optimized for the desired degree of labeling. b. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[\[2\]](#)
- Quenching and Purification: a. Quench the reaction by adding a quenching reagent (e.g., Tris-HCl to a final concentration of 50 mM) to consume any unreacted NHS esters. b. Purify the antibody-linker conjugate using SEC or dialysis to remove excess reagents and unconjugated linker.[\[2\]](#)
- Characterization: a. Determine the protein concentration using a BCA or Bradford assay. b. Characterize the conjugate to determine the linker-to-antibody ratio, purity, and biological activity.

Workflow: Antibody-Drug Conjugate (ADC) Synthesis







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